Burgess reagent

概要

説明

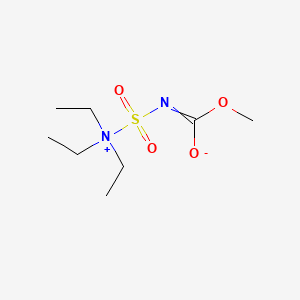

The Burgess reagent, also known as methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating reagent often used in organic chemistry. Developed in the laboratory of Edward M. Burgess at Georgia Tech, this reagent is particularly effective in converting secondary and tertiary alcohols with an adjacent proton into alkenes .

準備方法

The Burgess reagent is synthesized from chlorosulfonylisocyanate by reaction with methanol and triethylamine in benzene . The reaction conditions are mild, and the reagent is soluble in common organic solvents. The synthetic route can be summarized as follows:

React chlorosulfonylisocyanate with methanol: This forms an intermediate compound.

Add triethylamine: This step completes the formation of the this compound.

化学反応の分析

The Burgess reagent is primarily used for the dehydration of secondary and tertiary alcohols to form alkenes . The reagent operates through a syn elimination mechanism, where the elimination occurs in a single step with both the leaving groups departing simultaneously .

Dehydration: Converts secondary and tertiary alcohols to alkenes.

科学的研究の応用

The Burgess reagent has found extensive applications in various fields of scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including natural products.

Medicinal Chemistry: The reagent is utilized to promote synthetic transformations that are valuable in the development of pharmaceuticals.

Material Science: It is employed in the preparation of polymers and other advanced materials.

作用機序

The Burgess reagent functions through an intramolecular elimination reaction. The hydroxyl group of the alcohol attacks the sulfur atom of the reagent, leading to the formation of a transition state. This is followed by the simultaneous departure of the leaving groups, resulting in the formation of an alkene .

類似化合物との比較

The Burgess reagent is unique in its mild and selective dehydration capabilities. Similar compounds include:

Thionyl chloride: Used for dehydration but requires harsher conditions.

Phosphorus oxychloride: Another dehydrating agent but less selective compared to the this compound.

Sulfuryl chloride: Also used for dehydration but not as mild as the this compound

生物活性

Burgess reagent , known chemically as methoxycarbonylsulfamoyltriethylammonium hydroxide, is a versatile compound widely used in organic synthesis, particularly for its dehydrating properties. Its ability to facilitate various chemical transformations has garnered attention in recent research, highlighting its biological activity and potential applications in medicinal chemistry.

Biological Activity

The biological activity of this compound primarily stems from its role as a dehydrating agent in organic synthesis. It has been utilized in the conversion of alcohols to their corresponding nitriles, isocyanides, and other functional groups. These transformations are significant for synthesizing biologically active compounds.

Key Transformations

-

Dehydration Reactions :

- This compound effectively dehydrates primary amides to nitriles, maintaining selectivity over other functional groups. This transformation is crucial in synthesizing pharmaceuticals where nitriles serve as intermediates .

- The reagent also converts alcohols into urethanes through an SN2 pathway, showcasing its utility in generating diverse chemical entities .

- Synthesis of Isocyanides :

- Formation of Sulfamidates and Glycosylamines :

Case Study 1: Dehydration of Primary Amides

In a study by Claremon and Phillips (2000), the this compound was employed to convert primary amides to nitriles with high yields while preserving sensitive functional groups. This method demonstrated excellent chemoselectivity and efficiency, making it a preferred choice in synthetic organic chemistry .

Case Study 2: Synthesis of Isocyanides

Research conducted by Prathapan et al. (2000) illustrated the use of this compound in synthesizing isocyanides from formamides. The reaction conditions were optimized to achieve yields exceeding 80%, highlighting the reagent's effectiveness in complex organic transformations .

Research Findings

- Thermal Stability : Recent advancements have led to the development of thermally stable variants of this compound, which maintain their reactivity under various conditions. This stability is critical for applications requiring prolonged reaction times or elevated temperatures .

- Mechanistic Insights : Investigations into the mechanistic pathways facilitated by this compound have revealed that it follows Saytzeff's rule during dehydration reactions involving tertiary alcohols, providing insights into its selectivity and efficiency .

Table 1: Summary of Transformations Using this compound

| Transformation | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Dehydration of Primary Amides | Amides | Nitriles | >90 |

| Dehydration of Alcohols | Alcohols | Urethanes | >85 |

| Conversion of Formamides | Formamides | Isocyanides | 80-90 |

| Formation of Sulfamidates | 1,2-Diols | Sulfamidates | >75 |

| Synthesis of Glycosylamines | Carbohydrates | Glycosylamines | >70 |

特性

IUPAC Name |

1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHOWEKUVWPFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29684-56-8 | |

| Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。